ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClN3O5 . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in the deprotonation of the carboxylate group, facilitating the nucleophilic attack on the benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-methyl-3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a nitro group and a chlorine atom, which allows for a wide range of chemical modifications and potential biological activities. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXVSUWUPYOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693312 |
Source
|
Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-35-6 |
Source
|
Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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